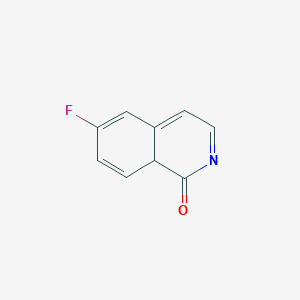

6-fluoro-8aH-isoquinolin-1-one

Description

6-Fluoro-8aH-isoquinolin-1-one is a fluorinated heterocyclic compound characterized by a partially saturated isoquinoline backbone. Its molecular formula is C₉H₆FNO, with a fluorine substituent at position 6 and a ketone group at position 1. The 8aH designation indicates partial saturation of the isoquinoline ring system, which influences its electronic properties and reactivity. This compound is of interest in medicinal and materials chemistry due to fluorine’s electronegativity and the structural versatility of the isoquinoline scaffold .

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

6-fluoro-8aH-isoquinolin-1-one |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H |

InChI Key |

XEINXJLGXGMVQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CC=NC(=O)C21)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-8aH-isoquinolin-1-one can be achieved through several methods:

Direct Fluorination: One approach involves the direct introduction of a fluorine atom onto the isoquinoline ring.

Cyclization of Precursor Compounds: Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.

Industrial Production Methods

Industrial production of fluorinated isoquinolines often involves scalable synthetic routes that ensure high yields and purity. These methods may include the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogenation (H₂/Pd-C), sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and various functionalized isoquinolines depending on the nucleophile used .

Scientific Research Applications

6-fluoro-8aH-isoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as protein tyrosine phosphatase 1B (PTB1B), which plays a role in regulating insulin signaling.

Pathways Involved: By inhibiting PTB1B, the compound enhances insulin signaling, which can be beneficial in managing type II diabetes.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Position and Functional Group Variations

2.2. Structural and Electronic Effects

- Fluorine Position: Moving fluorine from C6 (target compound) to C8 (e.g., 8-Fluoroisoquinolin-1-ol) alters electronic distribution. Fluorine’s inductive effect at C6 deactivates the ring, directing electrophilic attacks to less electron-deficient positions .

- Functional Groups: The nitro group in 6-fluoro-7-nitro-2H-isoquinolin-1-one significantly increases electron withdrawal, making the compound more reactive in reduction or nucleophilic aromatic substitution reactions compared to the parent structure . Methyl ester in Methyl 6-fluoroisoquinoline-8-carboxylate improves membrane permeability, a critical factor in pharmaceutical applications .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.